molecular formula C11H18N2O2 B1526798 5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid CAS No. 1247986-13-5

5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1526798
M. Wt: 210.27 g/mol
InChI Key: UQBFBQKUNYUUBY-UHFFFAOYSA-N
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Description

5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C11H18N2O2 . It is also known as 1H-Pyrazole-4-carboxylic acid, 5-ethyl-1-(3-methylbutyl)- .

Scientific Research Applications

Synthesis and Structural Diversity in Coordination Polymers

Research by Cheng et al. (2017) demonstrates the use of pyrazole-4-carboxylic acid derivatives in the synthesis of coordination polymers. They synthesized bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which were used with Zn(II) and Cd(II) ions to form chiral and achiral coordination polymers. These polymers exhibited unique 1D and 2D coordination chains and layers, along with interesting thermal and luminescence properties (Cheng et al., 2017).

Spectral and Theoretical Investigations

Viveka et al. (2016) focused on a pyrazole-4-carboxylic acid derivative, specifically 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical approaches. They characterized the compound through various spectroscopic methods and single-crystal X-ray diffraction, alongside density functional theory (DFT) calculations. This work highlights the compound's potential in various scientific applications (Viveka et al., 2016).

Facile Synthesis of Novel Heterocycles

Ghaedi et al. (2015) explored the efficient synthesis of novel pyrazole-based products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This synthesis is vital in the preparation of new N-fused heterocycles, demonstrating the versatility of pyrazole-4-carboxylic acid derivatives in creating various organic compounds (Ghaedi et al., 2015).

Synthesis of Condensed Pyrazoles

Arbačiauskienė et al. (2011) utilized ethyl pyrazole-4-carboxylates as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. Their research indicates the potential of pyrazole-4-carboxylic acid derivatives in creating complex organic structures, useful in organic and medicinal chemistry (Arbačiauskienė et al., 2011).

Corrosion Inhibition for Industrial Applications

Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their findings suggest that certain pyrazole-4-carboxylic acid derivatives can significantly reduce corrosion rates, making them valuable for industrial applications, particularly in steel pickling processes (Herrag et al., 2007).

properties

IUPAC Name

5-ethyl-1-(3-methylbutyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-4-10-9(11(14)15)7-12-13(10)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBFBQKUNYUUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CCC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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